7-O-Ethyldaidzein

Description

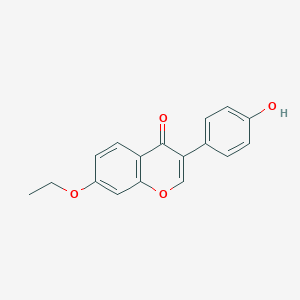

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGLMEIZDQKJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400753 | |

| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146698-96-6 | |

| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 7-O-Ethyldaidzein

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the core chemical properties of 7-O-Ethyldaidzein, a synthetic derivative of the soy isoflavone daidzein. The strategic ethylation at the 7-hydroxyl position is a key structural modification designed to enhance its drug-like properties. This document will detail its synthesis, physicochemical characteristics, and the analytical methodologies required for its comprehensive evaluation, offering valuable insights for its application in research and drug development.

Introduction: The Rationale Behind this compound

Isoflavones, such as daidzein, are a class of phytoestrogens widely investigated for their potential therapeutic benefits. However, their clinical utility is often hampered by rapid metabolism, primarily through glucuronidation and sulfation at the hydroxyl groups, which leads to low bioavailability.[1][2][3][4][5] The synthesis of this compound is a targeted approach to mitigate this metabolic instability. By converting the 7-hydroxyl group to an ethyl ether, a primary site for phase II conjugation is blocked, with the goal of improving its pharmacokinetic profile.

Physicochemical Properties: A Comparative Overview

The introduction of an ethyl group at the 7-position significantly alters the physicochemical properties of the daidzein scaffold. These changes are fundamental to its behavior in biological systems and are summarized below.

Table 1: Comparative Physicochemical Properties of Daidzein and this compound

| Property | Daidzein | This compound |

| Molecular Formula | C₁₅H₁₀O₄ | C₁₇H₁₄O₄ |

| Molecular Weight | 254.24 g/mol | 282.29 g/mol [6] |

| Melting Point | 323-325 °C | 210-212 °C[7] |

| LogP (Predicted) | ~1.5 | ~2.5 |

| Aqueous Solubility | Sparingly soluble | Poorly soluble |

The increased molecular weight and the non-polar ethyl group contribute to a higher predicted LogP value, indicating increased lipophilicity. This, in turn, is expected to decrease aqueous solubility but may enhance membrane permeability.

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established and reliable method.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from daidzein via ethylation.

Materials:

-

Daidzein

-

Ethyl iodide (or another suitable ethylating agent)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Standard workup and purification reagents (ethyl acetate, brine, silica gel, etc.)

Procedure:

-

Reaction Setup: Dissolve daidzein in anhydrous acetone and add an excess of potassium carbonate.

-

Alkylation: Add ethyl iodide to the mixture and reflux until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Filter the reaction mixture, evaporate the solvent, and perform a liquid-liquid extraction with ethyl acetate and water.

-

Purification: Purify the crude product by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.[8][9][10][11][12]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the ethyl group (a quartet and a triplet), along with aromatic proton signals consistent with the daidzein backbone. |

| ¹³C NMR | Signals corresponding to the ethyl group carbons and the daidzein core. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of 282.29. |

| Infrared (IR) | Absence of a broad O-H stretch (from the 7-OH of daidzein) and the presence of C-O-C stretching vibrations. |

| UV-Vis | Characteristic absorbance maxima for the chromone core. |

Stability and Solubility

The stability and solubility of a compound are critical parameters for its handling, formulation, and biological testing.[13][14][15]

Chemical Stability

This compound is expected to be a relatively stable compound. However, as with many phenolic compounds, it should be protected from prolonged exposure to light and strong oxidizing agents. The ether linkage is generally stable under neutral and basic conditions but may be susceptible to cleavage under strong acidic conditions.

Solubility Assessment

Due to its increased lipophilicity, the aqueous solubility of this compound is expected to be low. For in vitro assays, it is typically dissolved in an organic solvent such as DMSO to create a stock solution, which is then diluted into the aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system.

In Vitro Pharmacokinetic Profiling

Metabolic Stability

The primary rationale for the synthesis of this compound is to enhance its metabolic stability.[16][17][18][19][20] In vitro metabolic stability assays using liver microsomes or hepatocytes are essential to evaluate this.[16][17][18][19][20]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life of this compound in liver microsomes.

Materials:

-

This compound

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: Incubate this compound with liver microsomes and the NADPH regenerating system at 37°C.[16]

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[16]

-

Quenching: Stop the reaction by adding cold acetonitrile.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[16]

In Vitro Metabolic Stability Assay Workflow

Caption: A typical workflow for an in vitro metabolic stability assay.

Intestinal Permeability

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[21][22][23][24][25] This assay can determine the apparent permeability coefficient (Pₐₚₚ) and assess whether a compound is a substrate for efflux transporters like P-glycoprotein.[21][22][23][24][25]

Conclusion

This compound is a rationally designed analog of daidzein with the potential for improved metabolic stability and oral bioavailability. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.

References

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

Anonymous. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Toda, T., Uesugi, T., Hirai, K., & Nukaya, H. (2012). Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. Journal of nutritional science and vitaminology, 58(6), 373–379. [Link]

-

Rafii, F. (2015). The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol. Metabolites, 5(1), 56–73. [Link]

-

Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

- Brouwer, K. L. R., & Annaert, P. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (Vol. 837, pp. 243–262). Humana Press.

-

Xu, X., Wang, H. J., Murphy, P. A., Cook, L., & Hendrich, S. (1994). Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women. The Journal of nutrition, 124(6), 825–832. [Link]

-

Setchell, K. D. R., & Cassidy, A. (1999). Dietary Isoflavones: Biological Effects and Relevance to Human Health. The Journal of nutrition, 129(3), 758S–767S. [Link]

-

Kim, H. Y. (2021). Isoflavone Daidzein: Chemistry and Bacterial Metabolism. Journal of the Korean Society of Food Science and Nutrition, 50(10), 1045–1053. [Link]

-

Di, L., & Kerns, E. H. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 17(5), 657–666. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Soidinsalo, O., & Wähälä, K. (2007). Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate. Steroids, 72(13), 851–854. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Anonymous. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Daidzein 7-O-glucuronide. PubChem. Retrieved from [Link]

-

Soidinsalo, O., & Wähälä, K. (2007). Synthesis of daidzein 7-O-ß-d-glucuronide-4'-O-sulfate. University of Helsinki. Retrieved from [Link]

-

Anonymous. (n.d.). Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. Retrieved from [Link]

- Balouzet, C., et al. (2017). Stability of 25 mg/mL Azacitidine Suspensions Kept in Fridge after Freezing. Pharmaceutical Technology in Hospital Pharmacy, 2(1), 11-16.

- Al-Ostath, A. I., et al. (2013). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 18(9), 11135-11151.

- Anonymous. (2022). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Pharmaceutical Technology in Hospital Pharmacy, 7(1).

-

National Center for Biotechnology Information. (n.d.). Dihydrodaidzein 7-O-glucuronide. PubChem. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Advances, 11(54), 34185-34204.

Sources

- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. lehigh.edu [lehigh.edu]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. jackwestin.com [jackwestin.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. enamine.net [enamine.net]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

- 25. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Aldehyde Dehydrogenase (ALDH) Inhibitory Mechanism of 7-O-Ethyldaidzein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical to cellular detoxification, particularly the oxidation of reactive aldehydes. The mitochondrial isoform, ALDH2, is the principal enzyme for acetaldehyde metabolism and has emerged as a significant therapeutic target for conditions ranging from alcohol use disorder to cardiovascular disease and cancer. Isoflavones, such as daidzein and its derivatives, are recognized as potent ALDH2 inhibitors. This guide provides an in-depth technical analysis of the mechanism of action for 7-O-Ethyldaidzein, a synthetic derivative of daidzein, as an ALDH inhibitor. While direct research on this compound is limited, this document synthesizes data from studies on its parent compound, daidzin, and other 7-O-substituted analogs to infer its binding mode, inhibition kinetics, and structure-activity relationship. We further provide detailed experimental protocols for researchers to validate and expand upon these mechanistic insights.

Part 1: The Therapeutic Target: Aldehyde Dehydrogenase (ALDH)

The human ALDH superfamily comprises 19 isozymes that catalyze the irreversible oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids, utilizing NAD(P)⁺ as a cofactor.[1] This function is vital for cellular homeostasis and detoxification.[1]

Key Isoforms and Functions:

-

ALDH2: Located in the mitochondria, ALDH2 is the primary enzyme for acetaldehyde oxidation, the toxic byproduct of ethanol metabolism.[2] It possesses a low Michaelis constant (K_m) for acetaldehyde, making it highly efficient.[2] Inhibition of ALDH2 leads to acetaldehyde accumulation, causing adverse physiological effects, a principle utilized in alcohol aversion therapies.[3] Beyond alcohol metabolism, ALDH2 is implicated in detoxifying lipid peroxidation-derived aldehydes and plays a role in dopamine metabolism.[1][4]

-

ALDH1A1: A cytosolic isoform, ALDH1A1 is crucial for retinoic acid biosynthesis and is recognized as a marker for cancer stem cells in various malignancies.[1][5]

The ALDH Catalytic Mechanism: The oxidation of aldehydes by ALDH is a multi-step process occurring within a highly conserved active site.[6][7]

-

Thiol Activation: A catalytic cysteine residue (Cys302 in ALDH2) is activated by a nearby glutamate (Glu268), increasing its nucleophilicity.[7]

-

Nucleophilic Attack: The activated cysteine attacks the carbonyl carbon of the aldehyde substrate.

-

Hydride Transfer: This forms a tetrahedral thiohemiacetal intermediate. A hydride ion is then transferred from the intermediate to the NAD(P)⁺ cofactor, forming NAD(P)H.[7]

-

Thioester Hydrolysis: The resulting thioester intermediate is hydrolyzed by an activated water molecule, releasing the carboxylic acid product.

-

Cofactor Exchange: The reduced NAD(P)H cofactor dissociates, and a new NAD(P)⁺ molecule binds, regenerating the enzyme for the next catalytic cycle.[7]

Figure 2: Hypothesized Binding of this compound in the ALDH2 Active Site.

Inhibition Kinetics: The parent compound, daidzin, exhibits a mixed-type inhibition pattern against ALDH2 with respect to acetaldehyde at higher concentrations, but is competitive at lower concentrations. [8]With respect to the NAD⁺ cofactor, inhibition is uncompetitive. [9][10]It is highly probable that this compound follows a similar kinetic profile.

| Parameter | Description | Expected Value for this compound |

| IC₅₀ | Concentration for 50% inhibition | Expected in the low nanomolar (nM) range, more potent than daidzin (IC₅₀ ~80 nM). [1] |

| Kᵢ | Inhibition constant | Expected in the low nanomolar (nM) range. [9][11] |

| Inhibition Type | vs. Aldehyde Substrate | Competitive or Mixed. |

| Inhibition Type | vs. NAD⁺ Cofactor | Uncompetitive. |

Part 4: Experimental Validation Protocols

To empirically determine the mechanism of action of this compound, a series of biochemical and cell-based assays are required.

Protocol 4.1: In Vitro ALDH2 Enzymatic Inhibition Assay

This protocol determines the IC₅₀ and inhibition kinetics of this compound using purified recombinant human ALDH2. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. [8] Materials:

-

Recombinant Human ALDH2

-

Acetaldehyde (Substrate)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

This compound

-

Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 9.5) [10]* 96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of this compound in DMSO. Prepare working solutions of ALDH2, NAD⁺, and acetaldehyde in assay buffer.

-

Assay Setup (IC₅₀ Determination):

-

In a 96-well plate, add assay buffer to each well.

-

Add serial dilutions of this compound to test wells (final DMSO concentration should be ≤1%). [8]Add DMSO alone to control wells.

-

Add a fixed concentration of NAD⁺ (e.g., 1 mM) to all wells. [10] * Add ALDH2 enzyme to all wells and incubate for 5-10 minutes at 25°C to allow for inhibitor binding.

-

-

Reaction Initiation: Add a fixed concentration of acetaldehyde (e.g., 200 µM) to all wells to start the reaction. [10]4. Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

For Kinetic Analysis: Repeat the assay with varying concentrations of both acetaldehyde and this compound. Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition type (competitive, non-competitive, etc.) and the Kᵢ value. [10]

Sources

- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 8. Daidzin inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daidzin: a potent, selective inhibitor of human mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. selleck.co.jp [selleck.co.jp]

Spectroscopic characterization of 7-O-Ethyldaidzein

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-O-Ethyldaidzein

Abstract

This compound, a synthetic derivative of the soy isoflavone daidzein, represents a molecule of significant interest in medicinal chemistry and drug development. Its modified physicochemical properties, stemming from the ethylation of the 7-hydroxyl group, necessitate a robust and unambiguous structural confirmation. This technical guide provides a comprehensive, multi-platform spectroscopic approach to the characterization of this compound. We delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. For each technique, we explain the causal basis for experimental choices, provide detailed protocols, and present predicted data, offering a holistic framework for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound.

Introduction: The Rationale for Characterization

Daidzein, a primary isoflavone found in soybeans, is a widely studied phytoestrogen with a range of reported biological activities. However, its therapeutic potential can be limited by factors such as metabolic instability and suboptimal bioavailability. Chemical modification is a proven strategy to overcome these limitations. The synthesis of this compound (Molecular Formula: C₁₇H₁₄O₄, Molecular Weight: 282.29 g/mol ) is a logical step in this direction, potentially altering its metabolic fate and bioactivity profile.[1] For instance, it is a known inhibitor of monoamine oxidase (MAO) and aldehyde dehydrogenase isozyme.[1]

Given these synthetic modifications, rigorous analytical characterization is not merely a procedural step but a foundational requirement for any subsequent biological or pharmaceutical evaluation. This guide establishes a self-validating system of analysis where data from orthogonal spectroscopic techniques converge to provide an unequivocal structural confirmation.

Molecular Structure and Analytical Strategy

The core of our analytical approach is to systematically probe the functional groups and atomic arrangement of this compound. The key structural modification from its parent compound, daidzein, is the conversion of the C7-hydroxyl group to an ethyl ether. This single change induces predictable and measurable shifts across various spectroscopic platforms.

Sources

An In-depth Technical Guide on the Core: Investigating the Inhibitory Effects of 7-O-Ethyldaidzein on Monoamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive framework for evaluating the inhibitory potential of 7-O-Ethyldaidzein, a synthetic derivative of the naturally occurring isoflavone daidzein, against monoamine oxidase (MAO) isoforms A and B. As a Senior Application Scientist, the narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

PART 1: CORE DIRECTIVE - A Tailored Investigational Structure

Rather than a rigid template, this guide follows a logical, multi-phase progression that mirrors a typical drug discovery workflow. This structure is designed to build a complete inhibitory profile of this compound, from initial screening to mechanistic elucidation.

Caption: A logical workflow for investigating MAO inhibition.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: The "Why" Behind the "How"

Synthesis of this compound: The journey begins with the synthesis of the compound of interest. While various synthetic routes exist, a common approach involves the ethylation of daidzein. The purity of the synthesized this compound is paramount, as impurities could confound the subsequent biological assays. High-performance liquid chromatography (HPLC) is the gold standard for assessing purity.

Choice of MAO Inhibition Assay: A fluorometric assay, such as the Amplex™ Red Monoamine Oxidase Assay Kit, is recommended for its high sensitivity and suitability for high-throughput screening.[1][2] This assay measures the production of hydrogen peroxide, a byproduct of MAO activity, providing a reliable and quantifiable readout of enzyme inhibition.[3]

Trustworthiness: A Self-Validating System

Positive and Negative Controls: Every experiment must include appropriate controls to ensure the validity of the results.

-

Positive Controls: Known selective inhibitors for each MAO isoform, such as clorgyline for MAO-A and selegiline for MAO-B, should be run in parallel.[4] This confirms that the assay system is responsive to inhibition.

-

Negative Controls: A vehicle control (e.g., DMSO, the solvent for this compound) is essential to account for any effects of the solvent on enzyme activity.

Reversibility of Inhibition: To distinguish between reversible and irreversible inhibition, a dialysis experiment can be performed. If the enzyme activity is restored after removal of the inhibitor by dialysis, the inhibition is reversible.[5]

Authoritative Grounding & Comprehensive References

The Target: Monoamine Oxidase (MAO): MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[4] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors useful in treating depression and anxiety.[3][6] MAO-B primarily metabolizes phenylethylamine and benzylamine, and its inhibitors are targets for the treatment of Parkinson's and Alzheimer's diseases.[3][6] Flavonoids, the class of compounds to which daidzein belongs, have been identified as potential MAO inhibitors.[7][8][9]

Experimental Protocols

Protocol 1: In Vitro MAO Inhibition Assay (IC50 Determination)

This protocol is adapted from commercially available kits and established methodologies.[3][4]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of recombinant human MAO-A and MAO-B.

-

Prepare a working solution of the Amplex™ Red reagent and horseradish peroxidase (HRP).

-

Prepare a working solution of the MAO substrate (e.g., p-tyramine).

-

-

Assay Procedure (96-well plate format):

-

To each well of a black, clear-bottom 96-well plate, add the MAO enzyme and a range of concentrations of this compound (or control inhibitor).

-

Incubate at 37°C for a predetermined time to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the Amplex™ Red/HRP/substrate solution.

-

Measure the fluorescence intensity kinetically over time using a microplate reader (excitation ~545 nm, emission ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

Protocol 2: Enzyme Kinetic Analysis (Determination of Inhibition Type and Ki)

-

Experimental Setup: Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate and this compound.

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[10][11]

-

The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[12][13][14]

-

From these plots, the inhibition constant (Ki) can be determined, which is a measure of the inhibitor's binding affinity to the enzyme.

-

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: IC50 Values and Selectivity Index of this compound

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI)a |

| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate and insert value] |

| Clorgyline (Control) | [Insert literature or experimental value] | [Insert literature or experimental value] | [Calculate and insert value] |

| Selegiline (Control) | [Insert literature or experimental value] | [Insert literature or experimental value] | [Calculate and insert value] |

| aSI = IC50 (MAO-A) / IC50 (MAO-B) or IC50 (MAO-B) / IC50 (MAO-A) |

Table 2: Kinetic Parameters of this compound Inhibition

| Enzyme | Inhibition Type | Ki (µM) |

| MAO-A | [Determine from Lineweaver-Burk plot] | [Calculate and insert value] |

| MAO-B | [Determine from Lineweaver-Burk plot] | [Calculate and insert value] |

References

- Al-Baghdadi, O. B., et al. (2021). Evaluation of the Isoflavone Genistein as Reversible Human Monoamine Oxidase-A and -B Inhibitor. PubMed.

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

- Carradori, S., et al. (2016). Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids. Journal of Agricultural and Food Chemistry.

-

Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. (n.d.). Iright. Retrieved from [Link]

-

Lineweaver–Burk plot. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach. Retrieved from [Link]

- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI.

-

(A12214) Amplex™ Red Monoamine Oxidase Assay Kit. (n.d.). CiteAb. Retrieved from [Link]

-

Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved from [Link]

-

Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

- Carradori, S., et al. (2016).

- Ademosun, A. O., et al. (2016). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI.

- Bou-Abdallah, J., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC - NIH.

- Lee, S., & Lee, Y. (2022). Current Perspectives on the Beneficial Effects of Soybean Isoflavones and Their Metabolites for Humans. MDPI.

- Carradori, S., et al. (2016). Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids.

- Elucidating Mechanisms for the Inhibition of Enzyme Catalysis. (2020, June 29). Chemistry LibreTexts.

- Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

- The design, synthesis, antioxidant, and antihypoxia activities of two new hydroxydaidzein derivatives. (2017).

- Soidinsalo, O., & Wähälä, K. (2007).

- A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. (2023, April 28). PMC - PubMed Central.

- Design, Synthesis, and Biological Activity Studies of Aldisine Derivatives Containing Acylhydrazone Moiety. (2024, August 1).

- Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar

- Determination of Antioxidant, Anti-Alzheimer, Antidiabetic, Antiglaucoma and Antimicrobial Effects of Zivzik Pomegranate (Punica granatum)—A Chemical Profiling by LC-MS/MS. (2022). PubMed Central.

Sources

- 1. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. iright.com [iright.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of human monoamine oxidase: biological and molecular modeling studies on selected natural flavonoids [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 11. microbenotes.com [microbenotes.com]

- 12. 2minutemedicine.com [2minutemedicine.com]

- 13. medschoolcoach.com [medschoolcoach.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 7-O-Ethyldaidzein on Cancer Cell Lines

<-3a--22_in-depth_technical_guide_on_the_preliminary_cytotoxicity_screening_of_7-o-ethyldaidzein_on_cancer_cell_lines_22_>

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of 7-O-Ethyldaidzein, a derivative of the soy isoflavone daidzein. Recognizing the potential of isoflavones and their analogs in oncology, this document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies necessary for an initial assessment of this compound's anti-cancer potential.[1][2] We delve into the critical aspects of experimental design, from the strategic selection of cancer cell lines to the robust execution of the MTT assay for cell viability assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the cytotoxic properties of novel compounds like this compound.

Introduction: The Scientific Rationale

Isoflavones, naturally occurring compounds abundant in soybeans and other legumes, have garnered significant attention for their potential roles in disease prevention, including cancer.[1] Daidzein, a prominent isoflavone, has been reported to exhibit a range of pharmacological activities, including anti-cancer effects mediated through various mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key signaling pathways.[3][4] The modification of the daidzein structure, such as the synthesis of this compound, presents an opportunity to potentially enhance its bioavailability, target specificity, or cytotoxic potency.

This compound is a synthetic derivative of daidzein where an ethyl group is attached at the 7-hydroxyl position.[5][6][7] This structural alteration may influence its interaction with cellular targets and metabolic stability. Preliminary screening of such novel compounds is a cornerstone of drug discovery, providing the initial " go/no-go " signal for further, more intensive investigation.[8] In vitro cytotoxicity assays are indispensable first-line tools in this process, offering a rapid and reliable means to evaluate the potential of a compound to inhibit cancer cell growth.[9][10]

This guide focuses on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and robust colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[11][12][13] The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into a purple formazan product.[11][14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[11][12]

Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the relevance and interpretability of cytotoxicity screening data. A well-reasoned selection should encompass a diversity of cancer types and, where possible, reflect different molecular subtypes within a given cancer.[15] This approach allows for an initial assessment of the compound's spectrum of activity.

For the preliminary screening of this compound, a panel of cell lines representing common and impactful cancers is recommended. The rationale for selecting specific cell lines should be documented, considering factors such as:

-

Tissue of Origin: Including cell lines from different tissues (e.g., breast, lung, colon, liver) provides a broad overview of potential efficacy.[15][16]

-

Molecular Characteristics: Where known, selecting cell lines with different genetic backgrounds (e.g., p53 status, receptor expression) can offer early insights into potential mechanisms of action.[15] For instance, daidzein has been shown to interact with estrogen receptors, making the inclusion of both ER-positive and ER-negative breast cancer cell lines (e.g., MCF-7 and MDA-MB-231, respectively) particularly insightful.[4][17]

-

Growth Characteristics and Assay Compatibility: The chosen cell lines should exhibit reproducible growth in vitro and be amenable to the chosen cytotoxicity assay.[18]

Table 1: Recommended Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) positive. |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2 negative). |

| A549 | Lung Carcinoma | Non-small cell lung cancer. |

| HT-29 | Colorectal Adenocarcinoma | Colon cancer. |

| HepG2 | Hepatocellular Carcinoma | Liver cancer. |

This diverse panel provides a solid foundation for an initial screen, allowing for the identification of potential tissue-specific sensitivities to this compound.

Experimental Workflow and Protocols

A meticulously executed experimental workflow is paramount for generating reliable and reproducible cytotoxicity data. The following sections detail the necessary materials and provide a step-by-step protocol for the MTT assay.

Materials and Reagents

-

Cell Lines: MCF-7, MDA-MB-231, A549, HT-29, HepG2 (or other selected lines).

-

This compound: Stock solution of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).

-

Cell Culture Medium: Appropriate for each cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: For cell detachment.

-

MTT Reagent: 5 mg/mL in sterile PBS.[14]

-

Solubilization Solution: DMSO or a acidified isopropanol solution.

-

96-well cell culture plates.

-

Multi-channel pipette and sterile tips.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader.

Experimental Workflow Diagram

Caption: A potential mechanism of daidzein-induced apoptosis.

Based on the preliminary findings, subsequent studies could include:

-

Mechanism of Action Studies: Investigating the mode of cell death (e.g., apoptosis vs. necrosis) using assays such as Annexin V/Propidium Iodide staining or caspase activity assays. [8][9]* Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific phases.

-

Further Screening: Expanding the cell line panel to include more diverse cancer types or resistant cell lines.

-

In Vivo Studies: If the in vitro data is promising, progressing to preclinical animal models to evaluate efficacy and toxicity.

Conclusion

This technical guide provides a robust framework for the initial cytotoxic evaluation of this compound. By adhering to the principles of sound experimental design, meticulous execution of protocols, and rigorous data analysis, researchers can generate reliable preliminary data to guide the future development of this and other novel anti-cancer compounds. The insights gained from this initial screening are crucial for making informed decisions in the long and complex journey of drug discovery and development.

References

-

Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

-

CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Waymouth, C. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Retrieved from [Link]

-

Montani, G., et al. (2021). Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. International Journal of Molecular Sciences, 22(16), 8883. MDPI. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

-

Gee, M. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–84. AACR Journals. Retrieved from [Link]

-

Waymouth, C., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Journal of Chemical Information and Modeling, 63(7), 2095–2106. PMC - NIH. Retrieved from [Link]

-

Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Daidzein: A review of pharmacological effects. Retrieved from [Link]

-

Crown Bioscience Blog. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

-

Singh, A., et al. (2018). Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. Journal of Cellular Biochemistry, 119(10), 8345-8356. NIH. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Khan, H., et al. (2020). Recent updates on daidzein against oxidative stress and cancer. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(9), 1615–1618. PMC - NIH. Retrieved from [Link]

-

Wang, Y., et al. (2019). Functional daidzein enhances the anticancer effect of topotecan and reverses BCRP-mediated drug resistance in breast cancer. Pharmacological Research, 147, 104387. PubMed. Retrieved from [Link]

-

Martínez-Poveda, B., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(22), 16499. NIH. Retrieved from [Link]

-

ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]

-

BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

-

Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessment of in vitro cytotoxicity in human cancer cell lines. A) A549... Retrieved from [Link]

-

Han, X., et al. (2015). Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. Experimental and Therapeutic Medicine, 10(2), 769–774. NIH. Retrieved from [Link]

-

Han, X., et al. (2015). Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. Experimental and Therapeutic Medicine, 10(2), 769-774. PubMed. Retrieved from [Link]

-

Soidinsalo, O., & Wähälä, K. (2007). Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate. Steroids, 72(13), 851-4. PubMed. Retrieved from [Link]

Sources

- 1. Recent updates on daidzein against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional daidzein enhances the anticancer effect of topotecan and reverses BCRP-mediated drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmatest.com [pharmatest.com]

- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 11. clyte.tech [clyte.tech]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. blog.crownbio.com [blog.crownbio.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Metabolic Fate of 7-O-Ethyldaidzein

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro metabolic fate of 7-O-Ethyldaidzein. As a derivative of the well-studied soy isoflavone daidzein, its biotransformation profile is critical for understanding its potential bioactivity, toxicity, and pharmacokinetic properties. This document moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and logically sound approach to metabolic profiling.

Introduction: The Scientific Imperative for Metabolite Profiling

This compound belongs to the isoflavone class of compounds, which are known for their potential health benefits but also for their extensive metabolism.[1][2] The metabolic conversion of a parent compound can dramatically alter its biological properties, leading to activation, inactivation, or the formation of toxic byproducts.[3] Therefore, a thorough understanding of its metabolic pathways is a non-negotiable step in preclinical development.

The primary objectives for studying the in vitro metabolism of this compound are:

-

Identification of Major Metabolites: To determine the chemical structures of all significant metabolic products.

-

Elucidation of Biotransformation Pathways: To map the enzymatic reactions that convert this compound into its metabolites.

-

Enzyme Phenotyping: To identify the specific enzyme isoforms (e.g., Cytochrome P450s, UDP-glucuronosyltransferases) responsible for its clearance.

-

Cross-Species Comparison: To understand how metabolism may differ between preclinical animal models and humans, which is crucial for extrapolating data.[4][5]

Based on its core structure, this compound is predicted to undergo both Phase I (functionalization) and Phase II (conjugation) metabolism. The ethoxy group at the 7-position is a prime target for O-deethylation, a classic Phase I reaction mediated by Cytochrome P450 (CYP) enzymes, yielding its parent compound, daidzein.[6] Daidzein itself is then subject to further hydroxylation (Phase I) and extensive glucuronidation and sulfation (Phase II) at its remaining hydroxyl groups.[5][7][8]

Predicted Metabolic Pathways of this compound

The following diagram illustrates the anticipated primary metabolic routes for this compound.

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Investigating Phase I Metabolism: The Role of Cytochrome P450 Enzymes

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound.[3] For this compound, the most anticipated Phase I reactions are O-deethylation and aromatic hydroxylation, primarily catalyzed by CYP enzymes located in the endoplasmic reticulum of hepatocytes.[2][9]

Experimental System: Human Liver Microsomes (HLM)

Causality Behind the Choice: Human Liver Microsomes (HLM) are subcellular fractions containing the endoplasmic reticulum, making them a highly enriched source of CYP and some UDP-glucuronosyltransferase (UGT) enzymes.[9][10] They are a cost-effective, reproducible, and widely accepted model for studying Phase I metabolism and determining metabolic stability.[11][12] The use of pooled HLM from multiple donors averages out individual genetic variability, providing a more representative picture of metabolism in the general population.[9]

Protocol: Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the rate at which this compound is consumed by metabolic enzymes, allowing for the calculation of half-life (t½) and intrinsic clearance (CLint).

Self-Validation System:

-

Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system. This control is critical to ensure that the disappearance of the parent compound is due to enzymatic, NADPH-dependent (i.e., CYP-mediated) processes and not chemical instability or non-specific binding.

-

Time Zero (T0) Control: Samples are taken immediately after adding the test compound and quenched. This establishes the initial concentration (100%) before any metabolic activity occurs.

-

Positive Control: A compound with a known, moderate rate of metabolism (e.g., testosterone, diclofenac) is run in parallel to confirm the metabolic competency of the microsomal batch.[13]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in buffer).

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[14]

-

Thaw pooled human liver microsomes (from a reputable supplier) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

-

-

Incubation Procedure:

-

Set up microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for the -NADPH control.

-

In a master mix, pre-warm the microsomal solution and buffer to 37°C for 5 minutes.

-

Add the this compound working solution to the microsomal mix to achieve a final substrate concentration (typically 1 µM to minimize enzyme saturation).

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. For the -NADPH control, add an equal volume of buffer.

-

Incubate the reaction tubes in a shaking water bath at 37°C.[11]

-

-

Reaction Termination and Sample Processing:

-

At each designated time point, terminate the reaction by adding a volume (e.g., 3x) of ice-cold acetonitrile containing an internal standard (IS). The organic solvent precipitates the microsomal proteins.

-

Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.[9]

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

-

Data Analysis and Presentation

The concentration of the remaining this compound at each time point is quantified using LC-MS/MS.[13]

-

Quantification: Generate a standard curve for this compound. Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Calculate Percent Remaining:

-

Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T0) x 100

-

-

Determine Half-Life (t½):

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear portion of this curve is the elimination rate constant (k).

-

t½ (min) = 0.693 / -k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)

-

Data Summary Table:

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Calculated Value | Calculated Value |

| Positive Control | Calculated Value | Calculated Value |

| -NADPH Control | >60 min (Expected) | Low (Expected) |

Investigating Phase II Metabolism: The Dominance of Conjugation

Phase II metabolism involves the conjugation of endogenous molecules (e.g., glucuronic acid, sulfate) to the parent drug or its Phase I metabolites, rendering them more water-soluble and readily excretable.[3] For isoflavones like daidzein, glucuronidation by UGTs is the predominant metabolic pathway.[1][7][8]

Experimental System: UGT Supersomes™ and Liver S9 Fractions

Causality Behind the Choice:

-

Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal (CYPs, UGTs) and cytosolic (SULTs) enzymes.[9] It provides a more complete picture of metabolism but can be complex to interpret.

-

Recombinant UGT Enzymes (Supersomes™): To pinpoint which specific UGT isoforms are responsible for glucuronidation, this compound (and its primary metabolite, daidzein) can be incubated with a panel of individual, heterologously expressed human UGT enzymes.[1][7] This approach is essential for reaction phenotyping and predicting potential drug-drug interactions. Key isoforms to test for isoflavones include UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[1][7]

Protocol: UGT Reaction Phenotyping

This protocol identifies which UGT isoforms catalyze the glucuronidation of daidzein (the product of this compound's O-deethylation).

Self-Validation System:

-

Negative Control (-UDPGA): Incubations are run without the UGT cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA), to ensure glucuronide formation is cofactor-dependent.

-

Positive Control: Each UGT isoform is tested with a known probe substrate to confirm its enzymatic activity.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare Tris-HCl buffer (pH 7.4) containing MgCl2.

-

Prepare stock solutions of daidzein (10 mM in DMSO).

-

Prepare a stock solution of the cofactor UDPGA (e.g., 50 mM in water).

-

Obtain a panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A4, 1A6, 1A9, 2B7).

-

The pore-forming agent alamethicin is required to disrupt the microsomal membrane and allow UDPGA access to the enzyme's active site.[9][10] Prepare a stock solution (e.g., 5 mg/mL in ethanol).

-

-

Incubation Procedure:

-

For each UGT isoform, add buffer, recombinant enzyme protein, and alamethicin to a microcentrifuge tube. Pre-incubate on ice for 15 minutes.

-

Add daidzein to achieve the desired final concentration.

-

Pre-warm the tubes to 37°C for 3 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex, centrifuge to pellet protein, and transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis: Metabolite Identification and Quantification

LC-MS/MS is used to detect and quantify the formation of glucuronide conjugates.[15] A glucuronide metabolite will have a mass shift of +176 Da compared to the parent molecule. The activity of each isoform is determined by the rate of formation of the glucuronide metabolite.

Data Summary Table:

| UGT Isoform | Metabolite Formed | Rate of Formation (pmol/min/mg protein) |

| UGT1A1 | Daidzein-7-glucuronide | Calculated Value |

| UGT1A9 | Daidzein-4'-glucuronide | Calculated Value |

| UGT1A10 | Daidzein-7-glucuronide | Calculated Value |

| Other Isoforms | As observed | Calculated Value |

| Control (-UDPGA) | None Detected | 0 (Expected) |

Integrated Experimental Workflow and Analysis

A successful investigation combines multiple experiments to build a complete metabolic profile. The workflow diagram below outlines the logical progression from initial stability screening to detailed metabolite identification and enzyme phenotyping.

Caption: Integrated workflow for in vitro metabolism studies.

Analytical techniques are paramount. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both quantifying the parent compound and identifying metabolites.[16][17][18] High-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) is invaluable for determining the elemental composition of unknown metabolites, providing strong evidence for structural elucidation.[19][20]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for elucidating the in vitro metabolic fate of this compound. By employing validated systems like human liver microsomes and recombinant enzymes, and incorporating essential controls, researchers can confidently identify key metabolic pathways and the enzymes responsible. The initial findings from these studies—metabolic stability, major metabolites, and key enzymes—are foundational for guiding further drug development decisions, including the design of in vivo pharmacokinetic studies and the assessment of potential drug-drug interactions.

References

- The use of in vitro metabolism techniques in the planning and interpret

- Role of Cytochromes P450 in Isoflavone Metabolism. Grantome.

- Effects of Soy Containing Diet and Isoflavones on Cytochrome P450 Enzyme Expression and Activity. NIH.

- HPLC Analysis of Isoflavonoids and Other Phenolic Agents From Foods and

- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.

- Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity.

- HPLC Analysis of lsoflavonoids and Other Phenolic Agents from Foods and

- Microsomal Stability Assay Protocol. AxisPharm.

- In Vitro and In Vivo Models of Drug Metabolism.

- Human and Animal Liver Microsome Thawing and Incub

- In Vitro Methods to Measure Drug Metabolism and Drug Interactions in Drug Discovery and Development.

- Microsomal stability assay for human and mouse liver microsomes. protocols.io.

- Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

- Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones. NIH.

- Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity. PubMed.

- Biotransformation of Isoflavone Using Enzym

- Full article: Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity. Taylor & Francis Online.

- Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.

- Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present St

- Quantitative Analysis of Urinary Daidzein and Equol by Gas Chromatography after Solid-Phase Extraction and High-Performance Liquid Chromatography.

- Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, r

- Analysis of soy isoflavones in foods and biological fluids: An overview.

- HPLC Screening of Phytoestrogens from Soybeans in Conjunction with Chemometric D

- High Performance Liquid Chromatography (HPLC) Method for Determination of Isoflavones Content in Shade-Tolerant Soybean Dena I.

- Microsomal stability assay for human and mouse liver microsomes. protocols.io.

- Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein.

- A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. PubMed Central.

- Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women. MDPI.

- Analytical methods used to quantify isoflavones in cow's milk: a review. NIH.

- The Role of Colonic Bacteria in the Metabolism of the N

- Application of in vitro Drug Metabolism Studies in Chemical Structure Optimiz

- In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. NIH.

- Biochemistry, Biotransform

- Suggested transformation pathways of the seven compounds showing the downstream effect.

- Structure-based interpretation of biotransformation pathways of amide-containing compounds in sludge-seeded bioreactors. PubMed.

- Biotransformation pathways of biocides and pharmaceuticals in freshw

- Oxidative Metabolism as a Modulator of Kr

- In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. PubMed.

- Biotransformation novel advances – 2021 year in review. NIH.

Sources

- 1. Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oyc.co.jp [oyc.co.jp]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State | MDPI [mdpi.com]

- 16. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ebm-journal.org [ebm-journal.org]

- 18. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 20. Biotransformation pathways of biocides and pharmaceuticals in freshwater crustaceans based on structure elucidation of metabolites using high resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-O-Ethyldaidzein Treatment in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the in vitro evaluation of 7-O-Ethyldaidzein, a synthetic derivative of the soy isoflavone daidzein, on the human breast adenocarcinoma cell line, MCF-7. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to investigate the potential anti-cancer effects of this compound.

Introduction: The Scientific Rationale

MCF-7 cells are an estrogen receptor-positive (ER+) cell line widely used as a model for hormone-dependent breast cancer. The parent compound, daidzein, has been shown to induce apoptosis and cause cell cycle arrest in MCF-7 cells.[1][2] Chemical modifications to the daidzein structure can significantly alter its biological activity. The addition of an ethyl group at the 7-hydroxyl position to form this compound is hypothesized to modulate its interaction with estrogen receptors, potentially shifting its activity from estrogenic to anti-estrogenic.[3] This protocol is designed to elucidate the effects of this compound on MCF-7 cell proliferation, apoptosis, and cell cycle progression, providing critical insights into its potential as a therapeutic agent.

I. Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| MCF-7 cells | ATCC | HTB-22 |

| This compound | BenchChem | B2394 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11960044 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin (100X) | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |

| Propidium Iodide (PI) | Sigma-Aldrich | P4170 |

| RNase A | Thermo Fisher Scientific | EN0531 |

II. Core Protocols

A. MCF-7 Cell Culture and Maintenance

Aseptic technique is paramount for successful cell culture. All procedures should be performed in a certified biological safety cabinet.

1. Media Preparation:

-

Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

For experiments investigating estrogenic effects, it is recommended to use phenol red-free DMEM supplemented with charcoal-stripped FBS to minimize the influence of exogenous estrogens.[4]

2. Cell Thawing and Plating:

-

Rapidly thaw a cryovial of MCF-7 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.[5]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

3. Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new T-75 flasks at a density of 2 x 10^4 cells/cm².

B. Preparation of this compound Stock Solution

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

III. Experimental Workflow for this compound Treatment

Caption: Experimental workflow for evaluating the effects of this compound on MCF-7 cells.

IV. Assay Protocols

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[2]

-

Incubate for 24 hours to allow for cell attachment.

2. Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

-

Incubate for 24, 48, and 72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Seeding and Treatment:

-

Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

-

After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value for 48 hours.

2. Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 100 µL of binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each tube.

3. Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

1. Seeding and Treatment:

-

Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

2. Cell Fixation and Staining:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at 37°C in the dark.

3. Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Mechanistic Insights: Potential Signaling Pathways

The effects of this compound on MCF-7 cells are likely mediated through the modulation of key signaling pathways. Based on the known actions of its parent compound, daidzein, the following pathways are of particular interest:

Sources

- 1. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encodeproject.org [encodeproject.org]

Application Note: A Validated RP-HPLC Method for the Quantification of 7-O-Ethyldaidzein in Human Plasma

Abstract & Introduction

7-O-Ethyldaidzein is a synthetic derivative of daidzein, a well-known isoflavone phytoestrogen found predominantly in soybeans.[1][2] Daidzein and its metabolites are subjects of extensive research for their potential roles in human health, including the prevention of age-related diseases.[3] Chemical modification of the daidzein structure, such as the introduction of an ethyl group at the 7-hydroxyl position, is a common strategy in drug discovery to enhance pharmacokinetic properties like solubility, bioavailability, and metabolic stability.[1][4]

Accurate quantification of such derivatives in biological matrices is paramount for preclinical and clinical pharmacokinetic studies. This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method employs a straightforward protein precipitation followed by liquid-liquid extraction (LLE) for sample cleanup and is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[5][6]

Chromatographic Principle

The method is based on reversed-phase chromatography, a technique ideal for separating moderately polar to non-polar compounds.

-

Causality of Component Selection:

-

Stationary Phase: A C18 (octadecylsilane) column is used. The non-polar C18 chains provide a hydrophobic surface. This compound, being more non-polar than its parent compound daidzein due to the ethyl group, will have a stronger affinity for the stationary phase, allowing for effective separation from more polar endogenous plasma components.[7][8]

-

Mobile Phase: A gradient mixture of acidified water and acetonitrile is employed. Acetonitrile serves as the strong organic solvent to elute the analyte. The addition of a small amount of formic acid (0.1%) to the aqueous phase is critical; it suppresses the ionization of the residual phenolic hydroxyl group on the this compound molecule, ensuring a single, sharp, and symmetrical chromatographic peak.[9]

-

Detection: The isoflavone core structure contains a chromophore that strongly absorbs UV light. Detection is set at 254 nm, a common wavelength for isoflavone analysis, providing high sensitivity.[7]

-

Experimental Protocol